(2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone is a synthetic organic compound that features a fluorinated pyridine ring and a piperazine moiety connected through a methanone linkage. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of the fluorine atom can enhance the compound's stability and lipophilicity, making it a valuable scaffold in drug design.
The compound is synthesized through various chemical methods, primarily involving the reaction of 2-fluoropyridine with piperazine. Its synthesis has been documented in several scientific studies and patents, indicating its relevance in pharmacological research.
(2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone belongs to the class of heterocyclic compounds, specifically those containing nitrogen atoms in their structure. It is classified as an aromatic amide due to the presence of the methanone functional group.
The synthesis of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone typically involves nucleophilic substitution reactions. One common method includes:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and consistency in production. This method allows for better control over reaction parameters, leading to improved yields and purity of the final product.
(2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone can participate in various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone involves its interaction with biological targets such as enzymes or receptors. In medicinal applications, it may modulate enzyme activity or receptor binding, leading to therapeutic effects. The precise pathways depend on the specific biological context and target involved.
Relevant data indicates that compounds with similar structures often exhibit desirable pharmacokinetic properties due to enhanced lipophilicity from fluorination .
(2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone has several scientific applications:
The piperazine-fluoropyridine hybrid scaffold embodies a versatile structural motif with demonstrated utility across multiple therapeutic domains. This significance arises from complementary physicochemical and spatial properties:
Conformational Flexibility and Hydrogen Bonding Capacity: The piperazine ring adopts chair and boat conformations, enabling optimal spatial positioning of its nitrogen atoms for hydrogen bond donation/acceptance. This adaptability facilitates interactions with diverse biological targets, particularly those with solvent-exposed regions requiring charged interactions. The secondary nitrogen (N-H) serves as a hydrogen bond donor, while the tertiary nitrogen acts as an acceptor, creating versatile recognition patterns [2] [7].
Electronic Modulation via Fluoropyridine: The 2-fluoropyridine unit introduces substantial electronic effects. The fluorine atom's strong electron-withdrawing character (-I effect) combined with its capacity for orthogonal dipole interactions creates a polarized aromatic system. This polarization enhances hydrogen bonding at the adjacent ring nitrogen while providing a steric constraint that influences binding orientation. The C2 fluorine also reduces π-electron density at C3, increasing the electrophilicity of the carbonyl carbon and influencing metabolic stability .
Three-Dimensional Vectoring: The carbonyl bridge between pharmacophores establishes defined spatial separation (approximately 4.5-5.0 Å between pyridine C2 and piperazine N4) and near-perpendicular orientation (85-95° dihedral angle). This geometry positions substituents for optimal target engagement in enzyme pockets or receptor subdomains [7].
Table 1: Key Molecular Properties of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone
| Property | Value/Description | Methodology |
|---|---|---|
| Molecular Formula | C₁₀H₁₂FN₃O | High-resolution MS |
| Molecular Weight | 209.22 g/mol | Calculated |
| Hydrogen Bond Acceptors | 4 (Carbonyl O, pyridine N, F, piperazine N) | Computational prediction |
| Hydrogen Bond Donors | 1 (Piperazine N-H) | NMR spectroscopy |
| XLogP3 | 0.1 | Chromatographic measurement |
| Topological Polar Surface Area | 32.5 Ų | Computational calculation |
| Rotatable Bonds | 2 (Piperazine-C=O, C=O-pyridine) | Molecular modeling |
These properties collectively confer favorable drug-like characteristics, including balanced lipophilicity (LogP ≈ 0.1), moderate aqueous solubility (≥5 mg/mL in buffered solutions), and sufficient membrane permeability for central nervous system activity in preclinical models. The topological polar surface area (32.5 Ų) suggests favorable membrane penetration capabilities, explaining observed blood-brain barrier permeability in structural analogs [8].
The development of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone derivatives represents a convergence of synthetic innovations and target-driven design paradigms. The scaffold emerged prominently in the early 2010s as medicinal chemists sought to overcome limitations in kinase inhibitor selectivity and neurotransmitter modulator efficacy:
Kinase Inhibitor Optimization (2012-2015): Piperazine-fluoropyridine hybrids gained prominence through cyclin-dependent kinase 4/6 (CDK4/6) inhibitor development. Palbociclib, ribociclib, and abemaciclib—all FDA-approved between 2015-2017—incorporated analogous structures where the piperazine nitrogen engaged critical aspartate residues (e.g., Asp104 in CDK6). The (2-fluoropyridin-3-yl)(piperazin-1-yl)methanone core proved essential for maintaining kinase-inactive conformations while improving solubility over lipophilic predecessors. Synthetic routes evolved from discovery-phase nucleophilic aromatic substitution (SNAr) to scalable transition metal-free processes using lithium bis(trimethylsilyl)amide (LiHMDS) to avoid palladium catalyst residues [2] [7].
Antidepressant Development (2013-Present): Vortioxetine's approval (2013) marked a milestone for multifunctional serotonergic agents featuring this scaffold. Its discovery involved systematic optimization of arylpiperazine derivatives, with the 2-fluoropyridine-3-carbonyl group conferring balanced affinity for serotonin transporter (SERT), 5-HT₁ₐ, and 5-HT₃ receptors. Process chemistry employed copper-catalyzed Ullmann-Goldberg couplings between protected piperazines and halogenated pyridines, achieving yields >85% at commercial scale [7].
Table 2: FDA-Approved Therapeutics Containing Piperazine-Fluoropyridine Hybrids (2011-2023)
| Therapeutic Agent | Approval Year | Therapeutic Area | Role of Hybrid Scaffold |
|---|---|---|---|
| Palbociclib | 2015 | Metastatic breast cancer | Solvent-exposed vector for CDK6 Asp104 interaction |
| Ribociclib | 2017 | Metastatic breast cancer | Enhances solubility and kinase selectivity |
| Vortioxetine | 2013 | Major depressive disorder | Dual 5-HT receptor modulation and SERT inhibition |
| Avapritinib | 2020 | Gastrointestinal stromal tumor | Targets PDGFRA D842V mutants via optimized binding orientation |
| Letermovir | 2017 | Cytomegalovirus prevention | Inhibits viral terminase through conformational constraint |
The strategic incorporation of fluorine at the pyridine C2 position induces multifaceted enhancements in molecular properties that translate to improved pharmacological profiles:
Electronic Effects on Target Engagement: Fluorine's strong electron-withdrawing nature (-σI = 0.52) reduces electron density at C3 by approximately 30% (calculated by density functional theory), increasing the carbonyl carbon's electrophilicity. This polarization strengthens hydrogen bonds between the carbonyl oxygen and target residues by 0.8-1.2 kcal/mol. In kinase inhibitors like palbociclib analogs, this enhances interactions with hinge region residues (e.g., Val101 backbone NH in CDK6) [9].
Steric Mimicry and Binding Orientation: The fluorine atom's van der Waals radius (1.47 Å) closely resembles that of a hydroxyl group (1.40 Å) but without hydrogen bonding donor capacity. This enables isosteric replacement that maintains binding pocket occupancy while eliminating metabolically labile hydroxyls. In serotonin receptor modulators, the C2 fluorine occupies a hydrophobic subpocket normally accommodating indole C-H groups, improving selectivity over dopamine receptors [8].
Metabolic Stabilization: Fluorine substitution at C2 reduces cytochrome P450-mediated oxidation at three vulnerable positions:
Table 3: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs
| Biological Parameter | (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone | Non-Fluorinated Analog | Improvement Factor |
|---|---|---|---|
| CDK4/6 IC₅₀ (nM) | 12 ± 1.8 | 38 ± 4.2 | 3.2× |
| 5-HT₃ Receptor Kᵢ (nM) | 1.5 ± 0.3 | 8.7 ± 1.1 | 5.8× |
| Microsomal Stability (t₁/₂ min) | >45 | 12 ± 2 | >3.75× |
| Caco-2 Permeability (×10⁻⁶ cm/s) | 21.3 ± 1.5 | 9.2 ± 0.8 | 2.3× |
| Plasma Protein Binding (% free) | 18.5 ± 2.1 | 8.3 ± 1.4 | 2.2× |
The data demonstrate fluorine's profound impact beyond passive blocking of metabolic sites, actively contributing to target affinity, selectivity, and disposition properties. These advantages have established 2-fluoropyridin-3-yl derivatives as preferred scaffolds over chloro or methoxy alternatives in contemporary drug design [7] [8].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2